1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-4-(azepan-1-yl)butane-1,4-dione
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Overview
Description
1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-4-(azepan-1-yl)butane-1,4-dione is a complex organic compound featuring a pyrrolidine ring, an azepane ring, and a butane-1,4-dione moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-4-(azepan-1-yl)butane-1,4-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions.
Introduction of the Azepane Ring: The azepane ring is introduced via nucleophilic substitution reactions.
Coupling of the Rings: The pyrrolidine and azepane rings are coupled using a butane-1,4-dione linker under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-4-(azepan-1-yl)butane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-4-(azepan-1-yl)butane-1,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancers.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-4-(azepan-1-yl)butane-1,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-4-(azepan-1-yl)butane-1,4-dione can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents or linkers.
Azepane Derivatives: Compounds featuring the azepane ring with variations in the attached functional groups.
Butane-1,4-dione Derivatives: Compounds with the butane-1,4-dione moiety but different ring systems attached.
The uniqueness of this compound lies in its specific combination of these structural elements, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-4-(azepan-1-yl)butane-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c21-18-15-23(14-17(18)16-8-4-3-5-9-16)20(25)11-10-19(24)22-12-6-1-2-7-13-22/h3-5,8-9,17-18H,1-2,6-7,10-15,21H2/t17-,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLWUDVAMROBPX-MSOLQXFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCC(=O)N2CC(C(C2)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=O)CCC(=O)N2C[C@@H]([C@H](C2)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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